- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysisRussian Journal of Applied Chemistry, 2014, 87(7), 899-903,
Cas no 1640-89-7 (Ethylcyclopentane)
Ethylcyclopentane structure
Ethylcyclopentane
Ethylcyclopentane Properties
Names and Identifiers
-
- Cyclopentane, ethyl-
- Ethylcyclopentane
- Ethylcyclopentaneneat
- Aethyl-cyclopentan
- Cyclopentane,ethyl
- EINECS 216-686-1
- Ethylcyclopentan
- ethyl-cyclopentan
- ethyl-cyclopentane
- cyclopentane,ethyl-
- NSC 74149
- 1-Ethylcyclopentane
- Ethylcyclopentane>
- ETHYLCYCLOPENTANE ISO 9001:2015 REACH
- UNII-Q7W1V2C3DJ
- AKOS015915493
- LMFA11000668
- E0211
- NS00021728
- BRN 1900271
- J-010112
- ETHYLCYLOPENTANE
- IFTRQJLVEBNKJK-UHFFFAOYSA-N
- MFCD00001389
- DTXSID5075109
- 4-05-00-00104 (Beilstein Handbook Reference)
- NSC-74149
- Q7W1V2C3DJ
- IFTRQJLVEBNKJK-UHFFFAOYSA-
- Q63408826
- Ethylcyclopentane, 98%
- NSC74149
- 1640-89-7
- T71889
- InChI=1/C7H14/c1-2-7-5-3-4-6-7/h7H,2-6H2,1H3
- CHEBI:187086
- WLN: L5TJ A2
- Cyclopentane, ethyl
- DTXCID8035265
- ETHYLCYCLOPENTANE
- Cyclopentane,ethyl-
- +Expand
-
- MFCD00001389
- IFTRQJLVEBNKJK-UHFFFAOYSA-N
- 1S/C7H14/c1-2-7-5-3-4-6-7/h7H,2-6H2,1H3
- CCC1CCCC1
Computed Properties
- 98.10960
- 0
- 0
- 1
- 98.10955
- 7
- 42
- 0
- 0
- 0
- 0
- 0
- 1
- 3.5
- nothing
- 0
- 0
Experimental Properties
- 2.58660
- 0.00000
- n20/D 1.419(lit.)
- 103°C
- −138 °C (lit.)
- 72.8 mmHg ( 37.7 °C)
- Fahrenheit: 60.8 ° f
Celsius: 16 ° c - Almost insoluble (0.028 g/l) (25 º C),
- Colorless liquid [1]
- Insoluble in water, miscible in ethanol \ acetone \ ether \ benzene \ carbon tetrachloride [13]
- 0.763 g/mL at 25 °C(lit.)
Ethylcyclopentane Security Information
- GHS02
- GY4450000
- 3
- 3.1
- S16; S29; S33
- II
- II
- R11
- 3.1
- F
- UN 3295 3/PG 2
- H225
- P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- dangerous
- II
- 11
- Danger
- 6.7%
- 3.1
Ethylcyclopentane Customs Data
- 2902199090
-
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Ethylcyclopentane Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 157 - 158 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Molybdenum , Nickel , Sulfide Solvents: Hexadecane ; 5 h, 35 bar, 25 °C
Reference
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (RuP2) , Molybdenum phosphide (MoP) , Silica Gel 60 ; 2 h, 600 °C; 600 °C → 450 °C; 15 min, 450 °C
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
Reference
A Highly Stable Bimetallic Transition Metal Phosphide Catalyst for Selective Dehydrogenation of n-Heptane
ChemCatChem,
2022,
14(18),
,
Ethylcyclopentane Raw materials
Ethylcyclopentane Preparation Products
- Methylcyclohexane (108-87-2)
- Cyclohexanol (108-93-0)
- pentane-1,5-diol (111-29-5)
- 2,3-dimethyl-1,3-pentadiene (1113-56-0)
- Pentanoic acid, hexylester (1117-59-5)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Phenol, 3,5-diethyl- (1197-34-8)
- 2-Heptene, (2E)- (14686-13-6)
- trans-3-Heptene (14686-14-7)
- Cyclohexyl valerate (1551-43-5)
- cyclohexyl butyrate (1551-44-6)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- trans-1,3-Dimethylcyclopentane (~70%) (1759-58-6)
- 2-Hexene, 3-methyl- (17618-77-8)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- Pentanedioic acid, monohexyl ester (20642-00-6)
- 1-Ethyl-1-cyclopentene (2146-38-5)
- Cyclopentane,1,3-dimethyl-, (1R,3S)-rel- (2532-58-3)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- 2-Ethyl-m-xylene (2870-04-4)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- Cyclopentane (287-92-3)
- 2,4-Hexadiene,2-methyl- (28823-41-8)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 5-Methyl-1-hexene (3524-73-0)
- 2-Ethyl-4-methylphenol (3855-26-3)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- 1,3-Cyclohexanediol (504-01-8)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- 2,4,6-Trimethylphenol (527-60-6)
- o-Cymene (527-84-4)
- amyl caproate (540-07-8)
- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)
- Cyclohexyl Propionate (6222-35-1)
- 4-Ethyltoluene (622-96-8)
- Cyclohexyl hexanoate (6243-10-3)
- 1,6-Hexanediol (629-11-8)
- 2-Propylphenol (644-35-9)
- (Z)-2-Heptene (6443-92-1)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 3,5-dimethylcyclopentene (7459-71-4)
- (3Z)-3-Heptene (7642-10-6)
- 2-Pentene, 3-ethyl- (816-79-5)
- 1,2,4-Triethylbenzene (877-44-1)
- 2-Ethylphenol (90-00-6)
- Guaiacol (90-05-1)
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- cyclohex-2-en-1-one (930-68-7)
- Cyclohexane-1,2-diol (931-17-9)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- Cyclopentanol (96-41-3)
- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
Ethylcyclopentane Related Literature
-
1. Reactions of n-pentane and n-heptane on Raney nickel at room temperature in the presence of adsorbed tritiumM. A. Long,A. L. Odell J. Chem. Soc. A 1969 2475
-
Mark E. Bunnage,Stephen G. Davies,Richard M. Parkin,Paul M. Roberts,Andrew D. Smith,Jonathan M. Withey Org. Biomol. Chem. 2004 2 3337
-
Stephen G. Davies,Ai M. Fletcher,James A. Lee,Paul M. Roberts,Myriam Y. Souleymanou,James E. Thomson,Charlotte M. Zammit Org. Biomol. Chem. 2014 12 2702
-
4. 856. Totally synthetic steroid hormones. Part II. 13β-Alkylgona-1,3,5(10)-trienes, 13β-alkygon-4-en-3-ones, and related compoundsHercherl Smith,G. A. Hughes,G. H. Douglas,G. R. Wendt,G. C. Buzby,R. A. Edgren,J. Fisher,T. Foell,B. Gadsby,D. Hartley,D. Herbst,A. B. A. Jansen,K. Ledig,B. J. McLoughlin,J. McMenamin,T. W. Pattison,P. C. Phillips,R. Rees,J. Siddall,J. Siuda,Leland L. Smith,J. Tokolics,D. H. P. Watson J. Chem. Soc. 1964 4472
-
Olivier Said-Aizpuru,Florent Allain,Aurélie Dandeu,Fabrice Diehl,David Farrusseng,Jean-Fran?ois Joly React. Chem. Eng. 2021 6 1079
-
Stephen G. Davies,Ai M. Fletcher,James A. Lee,Paul M. Roberts,Myriam Y. Souleymanou,James E. Thomson,Charlotte M. Zammit Org. Biomol. Chem. 2014 12 2702
-
Daishi Satoh,Hiromi Matsuhashi,Hideo Nakamura,Kazushi Arata Phys. Chem. Chem. Phys. 2003 5 4343
-
Karina Knudsmark Sj?holm,Arnaud Dechesne,Delina Lyon,David M. V. Saunders,Heidi Birch,Philipp Mayer Environ. Sci.: Processes Impacts 2022 24 152
-
Xiaodong Hou,Zhihan Wang,Molly Overby,Angel Ugrinov,Casey Oian,Rajiv Singh,Qianli R. Chu Chem. Commun. 2014 50 5209
-
Xiaodong Hou,Zhihan Wang,Molly Overby,Angel Ugrinov,Casey Oian,Rajiv Singh,Qianli R. Chu Chem. Commun. 2014 50 5209